2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a benzylthio group, an oxazolo[5,4-b]pyridine moiety, and an acetamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the benzylthio group and the acetamide functionality. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the acylation of the intermediate compound to form the desired acetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives .
Scientific Research Applications
2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the oxazolo[5,4-b]pyridine moiety can bind to nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)methyl-1H-benzimidazole: Known for its antibacterial activity.
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its formation during the cooking of meat and its potential mutagenic properties.
Uniqueness
2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-18(24-20(26)14-28-13-16-8-4-2-5-9-16)12-19-22(23-15)27-21(25-19)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKNHIFQVHIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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